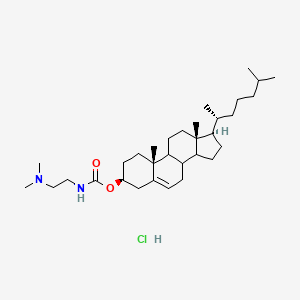
Cholesteryl3beta-N-(dimethylaminoethyl)carbamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is a cationic cholesterol derivative known for its role in gene delivery and nucleic acid transfer. This compound forms liposomes with L-α-phosphatidylethanolamine, dioleoyl, which efficiently transfect mammalian cell lines . It has been used as a bilayer-membrane stabilizer and for nucleic acid transfer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves the reaction of cholesterol with N,N-dimethylaminoethyl carbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cholesterol backbone.
Reduction: This reaction can reduce any oxidized forms back to their original state.
Substitution: This reaction can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cholesteryl ketones, while substitution reactions can yield various cholesteryl derivatives .
Applications De Recherche Scientifique
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves its ability to form cationic liposomes with L-α-phosphatidylethanolamine, dioleoyl. These liposomes can encapsulate nucleic acids and facilitate their entry into mammalian cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another cationic cholesterol derivative used for similar applications.
DC-Cholesterol HCl: A hydrochloride salt form of a similar compound.
Cholesteryl hemisuccinate: Used in liposomal formulations but lacks the cationic nature.
Uniqueness
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is unique due to its high efficiency in transfecting mammalian cell lines and its ability to form stable liposomes. Its cationic nature enhances its interaction with cell membranes, making it a valuable tool in gene delivery and nucleic acid transfer .
Propriétés
Formule moléculaire |
C32H57ClN2O2 |
|---|---|
Poids moléculaire |
537.3 g/mol |
Nom IUPAC |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26?,27-,28?,29?,31+,32-;/m1./s1 |
Clé InChI |
ISXSJGHXHUZXNF-HLVHILAESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)
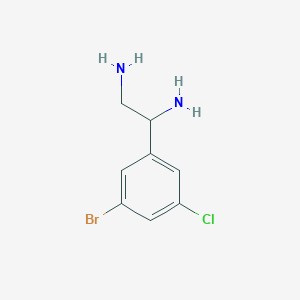

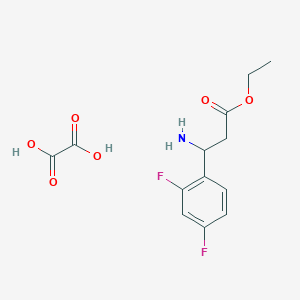
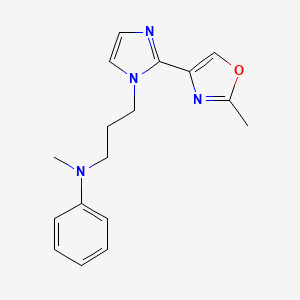
![(1S,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13030949.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
![1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13030956.png)
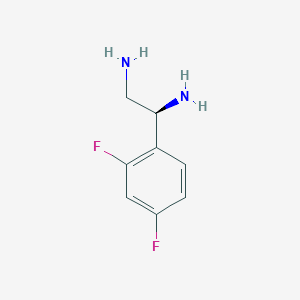
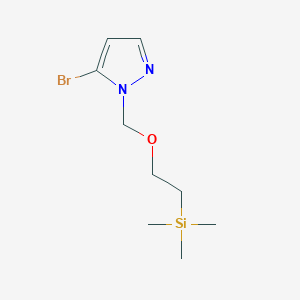
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)

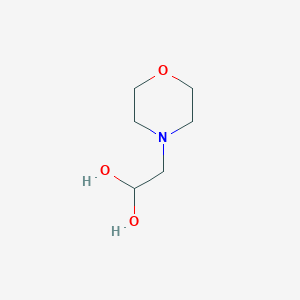
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)
